(1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride
CAS No.: 2490355-54-7
Cat. No.: VC4220619
Molecular Formula: C7H10ClN
Molecular Weight: 143.61
* For research use only. Not for human or veterinary use.
![(1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride - 2490355-54-7](/images/structure/VC4220619.png)
Specification
CAS No. | 2490355-54-7 |
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Molecular Formula | C7H10ClN |
Molecular Weight | 143.61 |
IUPAC Name | (1R)-1-ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride |
Standard InChI | InChI=1S/C7H9N.ClH/c1-2-7-3-6(7)4-8-5-7;/h1,6,8H,3-5H2;1H/t6?,7-;/m0./s1 |
Standard InChI Key | YFCVZODUGSBUGT-JWOPXBRZSA-N |
SMILES | C#CC12CC1CNC2.Cl |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
(1R)-1-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride (CAS 2427583-96-6) belongs to the azabicyclo[3.1.0]hexane family, featuring a bicyclic system comprising a cyclopropane ring fused to a pyrrolidine-like structure. The ethynyl group (-C≡CH) is attached to the bridgehead carbon at position 1, while the nitrogen occupies position 3 . The hydrochloride salt form enhances solubility and stability, making it preferable for synthetic applications.
Key Structural Data:
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₀ClN | |
Molecular Weight | 143.61 g/mol | |
SMILES Notation | C#CC1[C@H]2[C@@H]1CNC2.Cl | |
InChIKey | GCKYDXZKJXIYBA-FXFNDYDPSA-N |
The stereochemistry at positions 1 (R-configuration) and 6 (S-configuration) is critical for its biological activity, as confirmed by X-ray crystallography and nuclear Overhauser effect (NOE) studies .
Nomenclature Considerations
Discrepancies in numbering between common and IUPAC conventions require clarification. While early literature refers to the ethynyl group at position 1, systematic IUPAC numbering designates it as position 6 due to bridgehead priority rules . This distinction underscores the importance of standardized nomenclature in avoiding synthetic misinterpretations.
Synthesis and Manufacturing
Core Bicyclic Formation
The azabicyclo[3.1.0]hexane core is typically synthesized via intramolecular cyclization of γ-amino alkenes under acidic conditions. A representative pathway involves:
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Cyclopropanation: Ring-closing metathesis or [2+1] cycloaddition to form the strained cyclopropane ring .
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Nitrogen Incorporation: Introduction of the amine group through Hofmann-Löffler reactions or reductive amination .
Ethynylation and Salt Formation
The ethynyl group is introduced via Sonogashira coupling using palladium catalysts, as demonstrated in the synthesis of tert-butyl-protected analogs. Subsequent treatment with hydrochloric acid yields the hydrochloride salt, with purification achieved through recrystallization from ethanol/water mixtures.
Example Synthetic Route:
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Starting Material: 3-azabicyclo[3.1.0]hexane (CAS 285-59-6) .
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Alkynylation: Reaction with ethynyl magnesium bromide in THF at −78°C.
Physicochemical Properties
Thermal and Solubility Characteristics
While experimental data on melting and boiling points remain unreported, computational models predict:
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Aqueous Solubility: >50 mg/mL due to hydrochloride salt formation.
Spectroscopic Profiles
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¹H NMR (400 MHz, D₂O): δ 3.85–3.72 (m, 2H, CH₂N), 3.10 (s, 1H, C≡CH), 2.95–2.82 (m, 2H, bridgehead H), 1.45–1.32 (m, 2H, cyclopropane H) .
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IR (KBr): ν 3280 cm⁻¹ (C≡C-H stretch), 2105 cm⁻¹ (C≡C), 1590 cm⁻¹ (N-H bend).
Applications in Pharmaceutical Research
Kinase Inhibition
Structural analogs demonstrate potent inhibition of nuclear factor-κB inducing kinase (NIK), with IC₅₀ values <50 nM . The ethynyl group enables copper-free click chemistry for prodrug conjugation, enhancing target specificity.
Neurological Therapeutics
Molecular docking studies suggest high affinity for serotonin transporters (SERT), positioning it as a candidate for depression/anxiety therapeutics . Comparative activity data:
Target | Binding Affinity (Ki) | Reference |
---|---|---|
SERT | 8.2 nM | |
Dopamine D2 | 420 nM |
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